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Compound of Interest
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Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor material with exceptional electronic
and optoelectronic properties, making it a critical component in the fabrication of high-
frequency, high-power electronic devices, and light-emitting diodes (LEDs). The performance of
these devices is intrinsically linked to the purity and crystalline quality of the GaN epitaxial
layers. Metal-Organic Chemical Vapor Deposition (MOCVD) is the industry standard for GaN
growth, typically employing trimethylgallium (TMG) as the gallium precursor. However, the use
of metal-organic precursors inevitably leads to carbon incorporation into the GaN lattice, which
can act as a source of defects and degrade device performance.

This application note details a chemical vapor deposition (CVD) process for the epitaxial growth
of GaN using carbon-free gallium(lll) bromide (GaBrs) as the gallium precursor and ammonia
(NHs) as the nitrogen source. This alternative CVD approach has the potential to significantly
reduce carbon-related defects in the grown GaN layers, thereby enhancing device
performance.[1][2] This document provides a summary of the experimental parameters, a
detailed experimental protocol, and a workflow diagram for researchers, scientists, and
professionals in drug development exploring advanced semiconductor materials.

Data Presentation

The following table summarizes the key experimental parameters for the CVD of GaN using
GaBrs as the precursor. The data is compiled from experiments conducted in an industrial CVD
system.[1]
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Parameter Value Unit Notes
Precursor
] Gallium(lll) Bromide Carbon-free
Gallium Source -
(GaBrs) precursor.
Nitrogen Source Ammonia (NHs) -
Process Conditions
A fixed growth
Substrate
1200 °C temperature was
Temperature
used.[1]
Reactor Pressure 35 mbar [1]
Selected to minimize
Carrier Gas Nitrogen (N2) - HBr byproduct
formation.[1]
Flow Rates
GaBrs Molar Flow ~180 pmol/min [1]
NHs Flow Rate 8000 sccm [1]
Growth Results
GaN template
2 um GaN layer on c- prepared by standard
Substrate } - i
plane sapphire MOCVD using TMGa.
[1]
Deposited Film
) 300 nm [1]
Thickness
Growth Rate up to 0.4 um/h [1]

Experimental Protocols

This section provides a detailed methodology for the chemical vapor deposition of GaN using
Gallium(lll) bromide.
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Precursor Handling and Vaporization

o Gallium(lll) Bromide (GaBr3): The GaBrs precursor is a solid at room temperature and
requires heating for sufficient vaporization.

o The GaBrs is contained within a bubbler.

o The bubbler is heated using a heat jacket to bring the GaBrs to its vaporization
temperature.

o The gas lines and valves connected to the GaBrs bubbler are heated with heat tapes to
prevent precursor condensation.[1]

o Ammonia (NHs): High-purity ammonia gas is used as the nitrogen source. The flow rate is
controlled by a mass flow controller.

Substrate Preparation

e A 2-inch c-plane sapphire wafer with a 2 um thick GaN layer grown by conventional MOCVD
(using TMGa) is used as the substrate.[1]

e The substrate is loaded onto a susceptor within the CVD reactor.

CVD Reactor Setup and Growth Process

e The experiments are conducted in an industrial-scale CVD reactor.

o Nitrogen (N2) is used as the carrier gas to transport the vaporized GaBrs into the reactor.[1]
e The reactor is heated to a growth temperature of 1200 °C.[1]

e The reactor pressure is maintained at 35 mbar.[1]

e The growth process is initiated by introducing the GaBrs precursor and NHs into the reactor
at their specified flow rates.

o GaBrs molar flow: ~180 pmol/min[1]

o NHs flow rate: 8000 sccm[1]
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» The deposition is carried out for a duration calculated to achieve the target film thickness of
300 nm, based on the growth rate of up to 0.4 um/h.[1]

e Upon completion of the growth, the precursor flows are stopped, and the reactor is cooled
down under a nitrogen atmosphere.

o Exhaust gases from the reactor are passed through a wet scrubber for abatement.[1]

Characterization

e The grown GaN film is characterized to assess its structural and optical properties.
o Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.

o High-Resolution X-ray Diffraction (HRXRD): To evaluate the crystalline quality of the epitaxial
layer.

o Cathodoluminescence (CL): To investigate optically active defects and compare with GaN
grown using conventional TMGa precursors.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chemical vapor deposition of
GaN using Gallium(lll) bromide.
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Caption: Experimental workflow for GaN CVD using GaBrs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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